N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, which is known for its presence in many biologically active molecules, and a dichloroethoxybenzamide group, which contributes to its distinctive chemical properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-2-22-16-12(18)6-11(7-13(16)19)17(21)20-8-10-3-4-14-15(5-10)24-9-23-14/h3-7H,2,8-9H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSFKVQVRYWYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the Dichloroethoxybenzamide Group: The dichloroethoxybenzamide group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a dichloroethoxybenzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The chlorine atoms in the dichloroethoxybenzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Studied for its potential therapeutic effects, particularly in the context of anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide exerts its effects is often related to its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The benzodioxole moiety is known to interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide can be compared with other compounds containing the benzodioxole moiety or dichloroethoxybenzamide group. Similar compounds include:
Alda-1:
Benzodioxole Derivatives: Various benzodioxole derivatives have been studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide (hereafter referred to as "the compound") is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of the compound, focusing on its efficacy against various biological targets.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety and dichloro-substituted aromatic rings. Its molecular formula is , with a molecular weight of approximately 385.87 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H20Cl2N2O3 |
| Molecular Weight | 385.87 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Synthesis and Characterization
The synthesis of the compound involves several steps, typically starting from commercially available precursors through methods like nucleophilic substitution and coupling reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have evaluated the anticancer potential of the compound against various cancer cell lines. For instance, in vitro tests demonstrated significant cytotoxicity against A549 lung cancer cells, with an IC50 value indicating effective inhibition of cell proliferation. The compound's mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 11.20 | Apoptosis induction |
| MCF-7 | 15.73 | Cell cycle arrest |
| HeLa | 27.66 | Inhibition of proliferation |
Antioxidant Activity
In addition to its anticancer properties, the compound has shown promising antioxidant activity. Comparative studies using standard antioxidants such as butylated hydroxyanisole (BHA) revealed that the compound exhibits moderate antioxidant effects, suggesting its potential use in formulations aimed at oxidative stress-related conditions.
Case Studies
- Study on Lung Cancer Cells : A study published in 2024 assessed the biological activity of various derivatives of benzodioxole compounds, including our target compound. The results indicated that modifications to the benzodioxole structure significantly impacted cytotoxicity levels, with the tested compound exhibiting one of the highest activities against A549 cells .
- Molecular Docking Studies : Computational studies have been conducted to understand the binding affinity and interactions of the compound with specific protein targets involved in cancer progression. These studies support the experimental findings by predicting favorable binding conformations that may lead to enhanced biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
